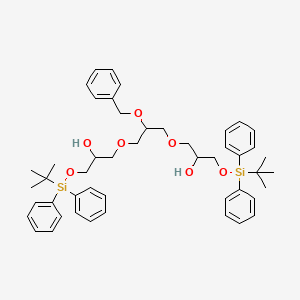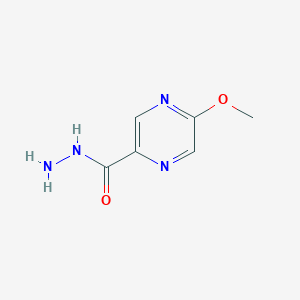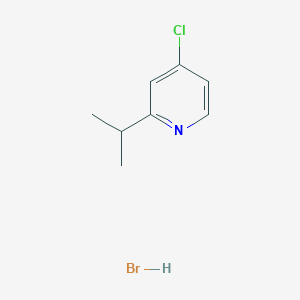
1-Boc-3-(2,4-difluorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(2,4-difluorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19F2NO2 and a molecular weight of 283.31 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,4-difluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
The synthesis of 1-Boc-3-(2,4-difluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the 2,4-Difluorophenyl Group: This step involves the substitution of the pyrrolidine ring with a 2,4-difluorophenyl group. This can be achieved through nucleophilic aromatic substitution reactions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Boc-3-(2,4-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Boc-3-(2,4-difluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(2,4-difluorophenyl)pyrrolidine depends on its specific applicationThe presence of the Boc group can influence the compound’s solubility and stability, affecting its overall activity .
Comparación Con Compuestos Similares
1-Boc-3-(2,4-difluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
2-(2,4-Difluorophenyl)pyrrolidine: Lacks the Boc protecting group, which can affect its reactivity and application.
1-Boc-3-(2,3-difluorophenyl)pyrrolidine: Similar structure but with different substitution pattern on the aromatic ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc group, which provides distinct advantages in synthetic applications.
Propiedades
Fórmula molecular |
C15H19F2NO2 |
|---|---|
Peso molecular |
283.31 g/mol |
Nombre IUPAC |
tert-butyl 3-(2,4-difluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(16)8-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
Clave InChI |
VXCGXOAQKWKPGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylbenzo[g]quinazolin-4-amine](/img/structure/B13668707.png)
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13668713.png)

![2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)


![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)

![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)
![2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)



